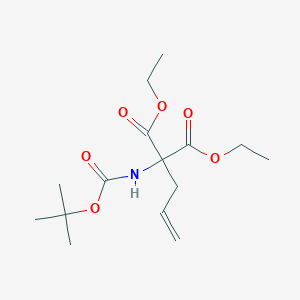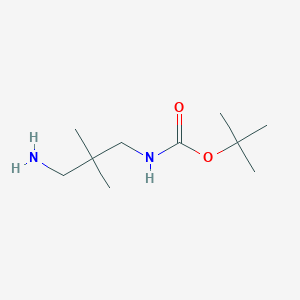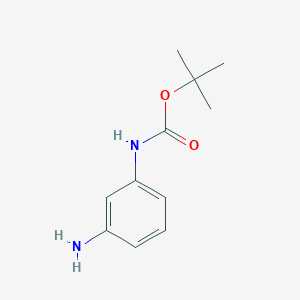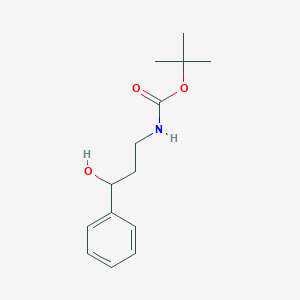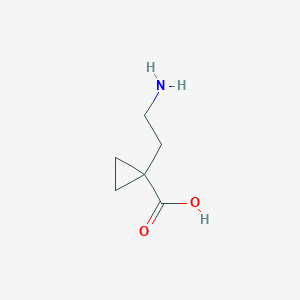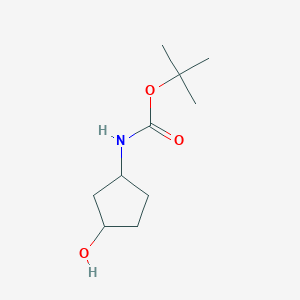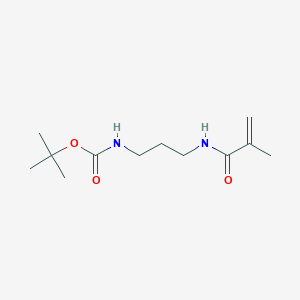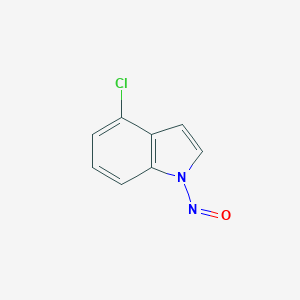
1H-Indole, 4-chloro-1-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indole, 4-chloro-1-nitroso-, also known as 4-Chloro-1-nitrosopyrrolo[2,3-b]indole (4-Cl-Pyrr), is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This molecule belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 4-Cl-Pyrr is not fully understood. However, studies have suggested that it may act through the inhibition of enzymes involved in DNA replication and repair. Additionally, it may induce oxidative stress and activate the caspase pathway, leading to apoptosis in cancer cells.
生化学的および生理学的効果
Studies have shown that 4-Cl-Pyrr can induce DNA damage and inhibit cell proliferation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to have anti-inflammatory and antimicrobial activities.
実験室実験の利点と制限
One advantage of using 4-Cl-Pyrr in lab experiments is its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities, which make it a promising candidate for drug development. However, one limitation is its low yield and purity, which can make it difficult to work with.
将来の方向性
There are several future directions for the study of 4-Cl-Pyrr. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for cancer and other diseases. Additionally, studies can be conducted to optimize the synthesis method to increase the yield and purity of the product. Finally, studies can be conducted to investigate the toxicity and safety of 4-Cl-Pyrr in vivo.
合成法
The synthesis of 4-Cl-Pyrr involves the reaction of 4-chloropyrrole-2-carbaldehyde and hydroxylamine hydrochloride in the presence of acetic acid and sodium acetate. The reaction proceeds through a condensation reaction followed by cyclization to form the desired product. The yield of this reaction is around 50%, and the purity of the product can be increased through recrystallization.
科学的研究の応用
4-Cl-Pyrr has been studied extensively for its potential pharmacological properties. It has been shown to have anticancer, anti-inflammatory, and antimicrobial activities. In vitro studies have demonstrated that 4-Cl-Pyrr can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.
特性
CAS番号 |
126590-88-3 |
|---|---|
製品名 |
1H-Indole, 4-chloro-1-nitroso- |
分子式 |
C8H5ClN2O |
分子量 |
180.59 g/mol |
IUPAC名 |
4-chloro-1-nitrosoindole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-3-8-6(7)4-5-11(8)10-12/h1-5H |
InChIキー |
HIJZOLDFHYLQHH-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CN2N=O)C(=C1)Cl |
正規SMILES |
C1=CC2=C(C=CN2N=O)C(=C1)Cl |
その他のCAS番号 |
126590-88-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




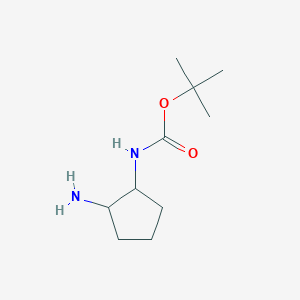
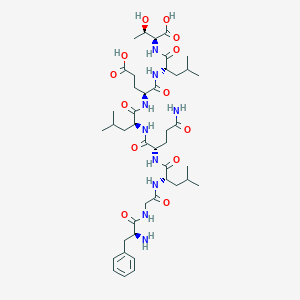
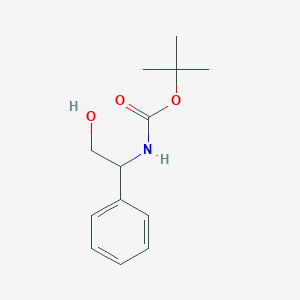
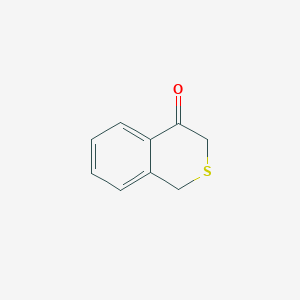
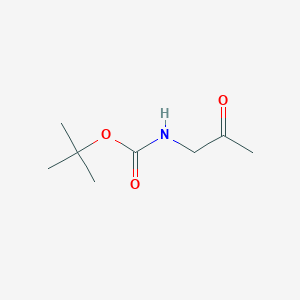
![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)
